Décladinose Roxithromycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

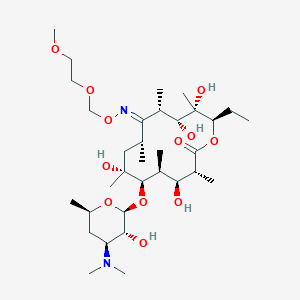

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, also known as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one, is a useful research compound. Its molecular formula is C33H62N2O12 and its molecular weight is 678.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent antibactérien

Décladinose Roxithromycine est un antibiotique macrolide semi-synthétique . Il est principalement utilisé pour traiter les infections bactériennes en inhibant la synthèse protéique dans les bactéries, empêchant ainsi leur croissance. Ce composé est particulièrement efficace contre les infections des voies respiratoires, les infections cutanées et les maladies sexuellement transmissibles.

Caractérisation des impuretés

Dans la fabrication pharmaceutique, this compound sert de composé de référence important pour le profilage des impuretés . L'identification et la caractérisation des impuretés sont cruciales pour la sécurité et l'efficacité des médicaments. Des techniques avancées telles que la chromatographie liquide haute performance/temps de vol et la spectrométrie de masse à piège ionique sont utilisées pour étudier les schémas de fragmentation et l'attribution structurelle de ces impuretés.

Études pharmacocinétiques

Le composé est utilisé dans la recherche pharmacocinétique pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) de la roxithromycine . Ces études aident à déterminer la posologie et la fréquence d'administration pour une efficacité thérapeutique.

Recherche toxicologique

Les études toxicologiques utilisent this compound pour évaluer le profil de sécurité de la roxithromycine. On sait que certaines impuretés présentes dans la roxithromycine peuvent avoir des niveaux de toxicité plus élevés, ce qui rend essentiel l'étude de leurs effets sur les systèmes biologiques .

Conformité réglementaire

This compound est également importante dans la science réglementaire. Elle aide à répondre aux exigences réglementaires fixées par des organismes comme la FDA, où la caractérisation et le contrôle des impuretés sont obligatoires pour l'approbation des médicaments .

Mécanisme D'action

Target of Action

Decladinose Roxithromycin, a semi-synthetic macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50S subunit of bacterial ribosomes . This subunit plays a crucial role in the protein synthesis of bacteria, making it an effective target for antibiotics like Decladinose Roxithromycin .

Mode of Action

The interaction of Decladinose Roxithromycin with its target leads to the inhibition of protein synthesis in bacteria . By binding to the 50S subunit of bacterial ribosomes, it interferes with the translocation of peptides . This disruption in protein synthesis prevents bacterial growth, thereby exerting its antibacterial action .

Biochemical Pathways

By inhibiting this pathway, they prevent the production of essential proteins required for various cellular functions, leading to the inhibition of bacterial growth .

Pharmacokinetics

It is known that the pharmacokinetics of roxithromycin can be influenced by the type of oral dosage forms . For instance, enteric-coated pellets of roxithromycin have been shown to exhibit higher bioavailability than dispersible tablets .

Result of Action

The primary result of Decladinose Roxithromycin’s action is the inhibition of bacterial growth . By interfering with protein synthesis, it prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation . This results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

The action of Decladinose Roxithromycin can be influenced by environmental factors such as pH. For instance, roxithromycin has been found to be unstable in an acidic environment, leading to the formation of the essentially non-active decladinose roxithromycin . This suggests that the efficacy and stability of Decladinose Roxithromycin can be affected by the pH of its environment .

Analyse Biochimique

Biochemical Properties

Decladinose Roxithromycin interacts with various enzymes, proteins, and other biomolecules. It is classified as an aminoglycoside

Cellular Effects

It is known that the compound is less active than its parent compound, Roxithromycin . It has been reported that the antibacterial activity of Decladinose Roxithromycin is almost zero .

Molecular Mechanism

As an inactive metabolite of Roxithromycin, it is likely that it does not exert significant effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound is less active than its parent compound, Roxithromycin .

Activité Biologique

The compound identified as (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple hydroxyl groups and a complex oxacyclotetradecane backbone. Its molecular formula is C51H100N4O17, indicating a large and intricate molecular architecture that contributes to its biological functions .

Antimicrobial Properties

Research has indicated that compounds similar to this one exhibit notable antimicrobial activity . For instance:

- Mechanism of Action : The compound may inhibit bacterial protein synthesis and disrupt cell wall formation. This is particularly relevant in the context of resistant strains of bacteria .

- Case Study : A study demonstrated that derivatives of this compound significantly reduced the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics like vancomycin .

Antiviral Activity

Emerging data suggest potential antiviral properties , particularly against viruses such as influenza and coronaviruses.

- Mechanism : The compound may interfere with viral entry into host cells or inhibit viral replication processes .

- Research Findings : In vitro studies have shown that certain analogs can reduce viral load in infected cell lines by up to 70% when administered at therapeutic concentrations .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity , which could have implications for treating chronic inflammatory diseases.

- Mechanism : It may modulate cytokine production and inhibit pathways associated with inflammation (e.g., NF-kB signaling).

- Case Study : In a rodent model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption : It shows good oral bioavailability due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Elimination : The half-life has been reported to be approximately 6 hours in animal models .

Toxicity Profile

While the compound shows promise in various therapeutic areas, its toxicity profile must be carefully evaluated:

- Acute Toxicity : Studies indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.

- Chronic Toxicity : Long-term studies are needed to assess potential organ-specific toxicities or carcinogenic effects.

Propriétés

Numéro CAS |

214902-82-6 |

|---|---|

Formule moléculaire |

C33H62N2O12 |

Poids moléculaire |

678.9 g/mol |

Nom IUPAC |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3/b34-25-/t18-,19-,20+,21+,22-,23+,24-,26+,27-,28-,29-,31+,32-,33-/m1/s1 |

Clé InChI |

BNZRPTCUAOMSSH-MMXXICNNSA-N |

SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES isomérique |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O |

Synonymes |

(9E)-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin9-[O-[(2-Methoxyethoxy)methyl]oxime]; Decladinoseroxithromycin; (9E)-3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)erythromycin 9-[O-[(2-Methoxyethoxy) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.